2-bromo-5-iodo-1,3-benzothiazole
Description
2-Bromo-5-iodo-1,3-benzothiazole is a halogenated derivative of the benzothiazole heterocycle, a class of compounds renowned for their diverse biological and material applications. Benzothiazoles feature a fused benzene and thiazole ring system, where substitutions at positions 2, 5, and 6 significantly influence reactivity, electronic properties, and biological activity . The bromine and iodine substituents in this compound likely enhance its utility in cross-coupling reactions and pharmaceutical synthesis due to their distinct leaving-group abilities and steric effects .
Properties
CAS No. |
2763776-60-7 |
|---|---|
Molecular Formula |
C7H3BrINS |
Molecular Weight |
340 |
Purity |
93 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-iodo-1,3-benzothiazole typically involves the bromination and iodination of 1,3-benzothiazole. One common method is the direct halogenation of 1,3-benzothiazole using bromine and iodine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete halogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-iodo-1,3-benzothiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Coupling Reactions: Palladium catalysts are often used in the presence of bases such as potassium carbonate or cesium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-5-iodo-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-bromo-5-iodo-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and iodine atoms can enhance its binding affinity to certain molecular targets, thereby increasing its potency and selectivity.
Comparison with Similar Compounds
Table 1: Substituent Effects on Benzothiazole Derivatives
*Calculated based on atomic masses.
Key Observations :
- Halogen Effects : Bromine and iodine at C2/C5 increase molecular weight and polarizability compared to chlorine or methoxy substituents. Iodine’s larger atomic radius may sterically hinder reactions but improve leaving-group capability in nucleophilic substitutions .
- Electronic Modulation : Electron-withdrawing halogens (Br, I) deactivate the aromatic ring toward electrophilic substitution, whereas electron-donating groups (e.g., 4-MeO-Ph in ) enhance conjugation and stability.
Comparison with this compound :
- However, its bulky substituents could reduce binding affinity compared to smaller analogs like 2-amino derivatives .
- Unlike 2-mercapto derivatives (e.g., MBT in ), the absence of a thiol group limits metal-chelation properties but may reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
